1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone
Description
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group
Properties
Molecular Formula |
C15H23N3OS |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[4-(5-tert-butylsulfanylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3OS/c1-12(19)17-7-9-18(10-8-17)14-6-5-13(11-16-14)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
FSXBPNKVNJXHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-(1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)carbamate: Similar structure with a pyrimidine ring instead of pyridine.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperidine ring instead of pyridine.
Uniqueness
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to the presence of the tert-butylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure combining a piperazine ring, a pyridine moiety, and a tert-butylthio group, which enhances its reactivity and potential therapeutic applications.
- Molecular Formula : C15H22N2OS
- Molecular Weight : 278.4 g/mol
- Structure : The presence of the tert-butylthio group is significant as it contributes to the compound's unique chemical properties and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies have shown that this compound interacts with various microbial targets, potentially inhibiting growth or activity. The exact mechanisms remain under investigation but may involve binding to specific enzymes or receptors within microbial cells, leading to altered metabolic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies suggest that it may influence cancer cell proliferation and apoptosis through interactions with cellular signaling pathways. For instance, it has been noted to affect the activity of certain kinases involved in cancer progression, although detailed mechanisms are still being elucidated.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes in microbial and cancerous cells.
- Receptor Interaction : Binding to specific receptors that regulate cell signaling pathways.
Further research is necessary to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(2-(tert-butylthio)pyridin-3-yl)piperidine | Structure | Contains a piperidine ring; lacks ethanone functionality |
| 2-(2-tert-butylsulfanylpyridin-3-yl)piperidine | Structure | Similar thio group; different nitrogen heterocycle |
| tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | Structure | Contains boron functionality; different reactivity profile |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A recent study demonstrated that this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound induced apoptosis at certain concentrations, suggesting potential as an anticancer agent.
- Mechanistic Insights : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its effects on microbial and cancer cells. Techniques such as molecular docking studies and enzyme kinetics are being employed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
